VEGFR2 Selectivity vs. PDGFR, EGFR, and InsR: >1,400-Fold Window
SU5408 demonstrates a >1,400-fold selectivity window for VEGFR2 (IC50 70 nM) relative to PDGFR, EGFR, and InsR (IC50 >100 µM for all three) . This selectivity profile is a distinguishing feature relative to multi-kinase VEGFR inhibitors such as SU5402, which inhibits VEGFR2 at 20 nM but concurrently targets FGFR1 (IC50 30 nM) and PDGFRβ (IC50 510 nM) , and relative to sunitinib, which potently inhibits PDGFRβ (IC50 39 nM) alongside VEGFR2 [1].
| Evidence Dimension | Fold-selectivity for VEGFR2 over PDGFR |
|---|---|
| Target Compound Data | IC50 VEGFR2 = 70 nM; IC50 PDGFR >100 µM (>1,428-fold selectivity) |
| Comparator Or Baseline | SU5402: VEGFR2 IC50 = 20 nM, PDGFRβ IC50 = 510 nM (25.5-fold selectivity); Sunitinib: VEGFR2 IC50 = 80 nM, PDGFRβ IC50 = 39 nM (0.49-fold inverse selectivity) |
| Quantified Difference | SU5408 exhibits >56-fold greater selectivity for VEGFR2 over PDGFR compared to SU5402, and >2,900-fold greater compared to sunitinib |
| Conditions | Cell-free kinase assays using recombinant human/mouse kinase domains |
Why This Matters
This selectivity profile enables definitive attribution of anti-angiogenic or VEGFR2-dependent cellular phenotypes without confounding inhibition of PDGF-driven pericyte recruitment or EGFR-mediated compensatory signaling.
- [1] Mendel DB, Laird AD, Xin X, et al. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting VEGF and PDGF receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clin Cancer Res. 2003;9(1):327-337. View Source
